Cas no 33601-90-0 (Alloisoleucine,N-acetyl- (9CI))

Alloisoleucine,N-acetyl- (9CI) structure
33601-90-0 structure
Product Name:Alloisoleucine,N-acetyl- (9CI)
CAS No:33601-90-0
MF:C8H15NO3
MW:173.209602594376
CID:312748
PubChem ID:306109
Update Time:2025-04-19

Alloisoleucine,N-acetyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Alloisoleucine,N-acetyl- (9CI)
    • N-Acetyl-DL-alloisoleucine
    • N-ACETYL-DL-ALLO-ISOLEUCINE
    • (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid
    • 2-acetamido-3-methyl-pentanoic acid
    • Dl-alloisoleucine, N-acetyl-
    • Isoleucine, N-acetyl-, DL-
    • N-Ac-(2S,3S)-Ile
    • Nsc203442
    • NSC-203807
    • NSC203806
    • FT-0693014
    • MFCD00136538
    • SCHEMBL428458
    • NSC203805
    • JDTWZSUNGHMMJM-UHFFFAOYSA-N
    • AKOS000133806
    • EN300-297257
    • Oprea1_237024
    • CS-11590
    • 19764-31-9
    • N-ACETYL-D-(allo)-ISOLEUCINE
    • N-acetyl-DL-isoleucine
    • NSC-203805
    • FT-0634645
    • N-Acetylisoleucine
    • Q27157432
    • NSC-203442
    • 2-(acetylamino)-3-methylpentanoic acid
    • NS00015234
    • AC-ILE-OH
    • 2-acetamido-3-methylpentanoic acid
    • SY025916
    • DL-acetylalloisoleucine
    • DTXSID20942377
    • N-(1-Hydroxyethylidene)isoleucine
    • 33601-90-0
    • CHEBI:84056
    • 2460646-17-5
    • Alloisoleucine, N-acetyl-
    • SY110321
    • NSC203807
    • NSC-203806
    • MFCD00066072
    • 20257-17-4
    • Inchi: 1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
    • InChI Key: JDTWZSUNGHMMJM-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)CC)NC(C)=O)=O

Computed Properties

  • Exact Mass: 173.10525
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.4
  • LogP: 1.01270
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